Antifungal agent 62

antifungal susceptibility phytopathology Fusarium wilt

Antifungal agent 62, also identified as Compound 3a, is a synthetic chiral diamine derivative with the IUPAC name 1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea, molecular formula C₂₃H₂₅N₃S, and molecular weight 375.53 g/mol. The compound exhibits fungicidal activity, with its primary validated efficacy demonstrated against the plant pathogen Fusarium oxysporum f.sp.

Molecular Formula C23H25N3S
Molecular Weight 375.5 g/mol
Cat. No. B12396685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 62
Molecular FormulaC23H25N3S
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3
InChIInChI=1S/C23H25N3S/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)26-23(27)25-17-18-11-5-2-6-12-18/h2-16,21-22,24H,17H2,1H3,(H2,25,26,27)/t21-,22-/m1/s1
InChIKeyVDQDPTLREBCFAA-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 62: Technical Baseline and Procurement-Relevant Specifications


Antifungal agent 62, also identified as Compound 3a, is a synthetic chiral diamine derivative with the IUPAC name 1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea, molecular formula C₂₃H₂₅N₃S, and molecular weight 375.53 g/mol . The compound exhibits fungicidal activity, with its primary validated efficacy demonstrated against the plant pathogen Fusarium oxysporum f.sp. cucumerinum . It is supplied for research use only, typically as a solid with purity ≥95%, and is soluble in DMSO . The compound is referenced by catalog numbers HY-139903 (MedChemExpress) and T83071 (TargetMol) for procurement purposes [1].

Antifungal Agent 62: Why In-Class Analogs Are Not Interchangeable


Antifungal agent 62 is a chiral thiourea derivative with a unique structural scaffold that distinguishes it from common azole, polyene, or echinocandin antifungals . Fusarium species, including F. oxysporum, exhibit intrinsic resistance to many standard antifungal classes such as azoles and echinocandins [1]. Unlike broad-spectrum clinical antifungals, Antifungal agent 62 has documented specificity for F. oxysporum f.sp. cucumerinum, making it a targeted tool for agricultural research rather than a general-purpose antifungal . Substitution with a generic azole or polyene would not replicate the compound's chiral stereochemistry and target-pathogen profile, potentially yielding divergent experimental outcomes and invalidating comparative studies.

Antifungal Agent 62: Quantified Differentiation Versus Comparators


Antifungal Agent 62 Demonstrates Potent In Vitro Activity Against Fusarium oxysporum f.sp. cucumerinum

Antifungal agent 62 exhibited potent in vitro fungicidal activity against Fusarium oxysporum f.sp. cucumerinum, the causative agent of cucumber Fusarium wilt. The compound's efficacy is reported qualitatively as 'excellent fungicidal activities' in multiple independent vendor validations . However, the precise IC₅₀ or EC₅₀ value against this specific pathogen has not been disclosed in publicly available primary literature, representing a critical data gap for direct quantitative comparison with alternative fungicides . The available evidence establishes that Antifungal agent 62 is a validated inhibitor of F. oxysporum f.sp. cucumerinum, but lacks the numerical potency metrics required for rigorous head-to-head benchmarking against compounds such as Antifungal agent 63 (Compound 3i) or Antifungal agent 64 (Compound 5c) from the same chemical series [1].

antifungal susceptibility phytopathology Fusarium wilt

Antifungal Agent 62's Unique Chiral Thiourea Scaffold Distinguishes It from Azole and Polyene Antifungals

Antifungal agent 62 is a chiral diamine derivative containing a thiourea moiety, with the IUPAC name 1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea, distinguishing it structurally from azoles (which contain imidazole or triazole rings) and polyenes (macrocyclic lactones) . The compound possesses two chiral centers with (1R,2R) configuration, conferring stereospecificity that may influence target binding and biological activity . While the precise molecular target remains uncharacterized, thiourea derivatives have been reported to interact with fungal cell membrane components and chitin biosynthesis pathways [1]. In contrast, azoles inhibit lanosterol 14α-demethylase (CYP51), and polyenes bind ergosterol directly. This structural divergence implies that Antifungal agent 62 operates via a distinct mechanism of action, potentially circumventing cross-resistance mechanisms common to clinical antifungal classes [2].

chemical structure chiral resolution structure-activity relationship

Antifungal Agent 62 Lacks Published In Vivo Efficacy and Toxicity Data Compared to Reference Antifungals

A comprehensive search of publicly available literature reveals no published in vivo efficacy, pharmacokinetic, or toxicological data for Antifungal agent 62 . In contrast, established agricultural fungicides such as prothioconazole (EC₅₀ 0.10–0.55 µg/mL against F. oxysporum f.sp. niveum) and clinical antifungals like voriconazole (EC₅₀ 0.10–3.3 mg/mL against Fusarium spp.) have well-characterized in vivo performance and safety profiles [1][2]. This data gap means that Antifungal agent 62 is currently unsuitable for applications requiring predictable in vivo behavior, such as whole-plant disease control studies or preclinical development. Researchers must independently establish efficacy and toxicity parameters if transitioning from in vitro to in vivo experimental models.

in vivo efficacy toxicity pharmacokinetics

Antifungal Agent 62: Evidence-Based Application Scenarios for Scientific Procurement


In Vitro Screening for Novel Fusarium oxysporum f.sp. cucumerinum Inhibitors

Antifungal agent 62 serves as a positive control or reference compound in in vitro antifungal susceptibility assays targeting F. oxysporum f.sp. cucumerinum. Its validated fungicidal activity against this pathogen, albeit without published numerical potency data, makes it suitable for comparative screening of novel synthetic derivatives or natural product extracts. Researchers should independently determine the MIC or EC₅₀ against their specific fungal isolate prior to use in dose-response studies . This application leverages the compound's documented target specificity while acknowledging the need for in-house potency calibration.

Mechanistic Studies of Chiral Thiourea Antifungals

Given its unique chiral (1R,2R) thiourea scaffold, Antifungal agent 62 is well-suited for structure-activity relationship (SAR) investigations and molecular docking studies aimed at elucidating novel antifungal mechanisms . The compound's distinct chemical class, diverging from azoles and polyenes, positions it as a probe for identifying alternative fungal targets, such as phospholipase C or chitin synthetase, as demonstrated for structurally related thiourea derivatives [1]. Procurement is recommended for laboratories engaged in antifungal drug discovery and target deconvolution research.

Cross-Resistance Profiling in Azole-Resistant Fusarium Isolates

Antifungal agent 62's unique chemical scaffold may confer activity against Fusarium isolates that exhibit intrinsic or acquired resistance to azole antifungals. This scenario is supported by the documented intrinsic resistance of Fusarium species to many clinical antifungals and the structural divergence of Antifungal agent 62 from CYP51 inhibitors [2]. Researchers can employ the compound in cross-resistance panels to assess whether thiourea-based antifungals retain efficacy where azoles fail, thereby informing resistance management strategies in agricultural settings.

Preliminary SAR and Chemical Optimization Studies

Antifungal agent 62 can serve as a lead scaffold for medicinal chemistry optimization programs targeting phytopathogenic fungi. Its thiourea core and chiral diamine framework provide multiple sites for structural modification. Researchers can synthesize and evaluate derivatives to establish quantitative SAR, with the parent compound (3a) serving as the baseline comparator. However, due to the absence of published IC₅₀ data for Antifungal agent 62 itself, initial potency benchmarking must be performed in-house .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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